molecular formula C22H21N3O4 B12165888 N-(1H-benzimidazol-2-ylmethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

N-(1H-benzimidazol-2-ylmethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

Cat. No.: B12165888
M. Wt: 391.4 g/mol
InChI Key: QPAOQVVJCMQLIL-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-ylmethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide: is a complex organic compound that combines the structural features of benzimidazole and chromenone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzimidazole Derivative: The initial step involves the synthesis of the benzimidazole derivative through the condensation of o-phenylenediamine with an appropriate aldehyde under acidic conditions.

    Chromenone Derivative Synthesis: The chromenone moiety is synthesized separately, often through the Pechmann condensation reaction involving a phenol and a β-keto ester in the presence of a strong acid catalyst.

    Coupling Reaction: The final step involves coupling the benzimidazole and chromenone derivatives through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and chromenone moieties.

    Reduction: Reduction reactions can target the carbonyl groups present in the chromenone structure.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the benzimidazole and chromenone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.

    Material Science: It can be incorporated into polymer matrices to enhance their thermal and mechanical properties.

Biology and Medicine

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.

    Anticancer Research: Preliminary studies suggest that it may have cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

Industry

    Pharmaceuticals: It can be used as an intermediate in the synthesis of more complex pharmaceutical agents.

    Agriculture: The compound may be explored for use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide involves its interaction with various molecular targets:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    DNA Intercalation: The compound may intercalate into DNA strands, disrupting replication and transcription processes.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-benzimidazol-2-ylmethyl)-3-methylbenzamide
  • N-(1H-benzimidazol-2-ylmethyl)-3-chlorobenzamide
  • N-(1H-benzimidazol-2-ylmethyl)-3-methoxybenzamide

Uniqueness

N-(1H-benzimidazol-2-ylmethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is unique due to the presence of both benzimidazole and chromenone moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds that may only contain one of these moieties.

Properties

Molecular Formula

C22H21N3O4

Molecular Weight

391.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanamide

InChI

InChI=1S/C22H21N3O4/c1-13-9-22(27)29-19-11-18(28-2)14(10-15(13)19)7-8-21(26)23-12-20-24-16-5-3-4-6-17(16)25-20/h3-6,9-11H,7-8,12H2,1-2H3,(H,23,26)(H,24,25)

InChI Key

QPAOQVVJCMQLIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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